Home > Products > Screening Compounds P141679 > MC-betaglucuronide-MMAE-1
MC-betaglucuronide-MMAE-1 -

MC-betaglucuronide-MMAE-1

Catalog Number: EVT-12549704
CAS Number:
Molecular Formula: C66H98N8O20
Molecular Weight: 1323.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-betaglucuronide-monomethylauristatin E-1 is a novel compound designed as an antibody-drug conjugate (ADC) that combines the properties of a β-glucuronide-based linker with the potent cytotoxic agent monomethylauristatin E. This compound aims to enhance targeted cancer therapy by leveraging the specificity of monoclonal antibodies while delivering a highly effective drug payload directly to cancer cells. The β-glucuronide moiety is particularly significant as it allows for selective release of the cytotoxic agent in the tumor microenvironment, where specific enzymes can cleave the linker, thus minimizing systemic toxicity.

Source: The development of MC-betaglucuronide-monomethylauristatin E-1 is rooted in advancements in ADC technology, particularly through the optimization of drug-linker systems that enhance therapeutic efficacy while reducing side effects. Research has indicated that incorporating a β-glucuronide linker can improve the stability and bioavailability of the conjugate in circulation .

Classification: MC-betaglucuronide-monomethylauristatin E-1 is classified under ADCs, which are biopharmaceutical drugs composed of monoclonal antibodies linked to cytotoxic drugs. These compounds are primarily used in oncology to target and kill cancer cells selectively, thereby sparing normal tissues.

Synthesis Analysis

The synthesis of MC-betaglucuronide-monomethylauristatin E-1 involves several key steps:

  1. Linker Design: The β-glucuronide linker is synthesized to ensure it is stable in systemic circulation but can be cleaved by specific enzymes (e.g., β-glucuronidase) present in tumor tissues. This selectivity is crucial for effective drug delivery.
  2. Conjugation Process:
    • The monoclonal antibody is reduced to expose thiol groups, which are then reacted with maleimide-functionalized β-glucuronide linkers.
    • The conjugation typically employs a stoichiometric excess of the linker to ensure high drug-to-antibody ratios (DAR), commonly optimized around 8:1 for maximum efficacy .
    • Purification processes such as size exclusion chromatography are employed to isolate the desired conjugate from unreacted components.
  3. Characterization: The resulting conjugates are characterized using techniques like high-performance liquid chromatography and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of MC-betaglucuronide-monomethylauristatin E-1 consists of:

  • Monomethylauristatin E: A potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • β-Glucuronide Linker: This component facilitates selective drug release upon enzymatic cleavage in tumor tissues.

Structural Data

The compound's detailed structural formula can be derived from its IUPAC name, which includes multiple chiral centers and functional groups that contribute to its pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involved in the functionality of MC-betaglucuronide-monomethylauristatin E-1 include:

  1. Linker Cleavage: Upon internalization into cancer cells, β-glucuronidase cleaves the β-glucuronide bond, releasing monomethylauristatin E.
  2. Drug Release Mechanism: The release mechanism can be categorized as enzymatic cleavage, which is crucial for ensuring that the cytotoxic payload is only released within the tumor microenvironment, thereby reducing off-target effects .
Mechanism of Action

The mechanism of action for MC-betaglucuronide-monomethylauristatin E-1 involves:

  1. Targeting Tumor Cells: The monoclonal antibody component binds specifically to antigens overexpressed on tumor cells.
  2. Internalization and Drug Release: Following binding, the ADC is internalized through receptor-mediated endocytosis. Once inside, the acidic environment triggers the cleavage of the β-glucuronide linker by β-glucuronidase, releasing monomethylauristatin E.
  3. Cytotoxic Activity: Released monomethylauristatin E disrupts microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 900 Da (exact value may vary based on DAR).
  • Solubility: Soluble in aqueous buffers at physiological pH due to the hydrophilic nature of the β-glucuronide linker.

Chemical Properties

  • Stability: Stable under physiological conditions but susceptible to enzymatic cleavage by β-glucuronidase.
  • pH Sensitivity: The compound demonstrates stability across a broad pH range but releases its payload effectively in acidic environments typical of tumor tissues .
Applications

MC-betaglucuronide-monomethylauristatin E-1 has significant potential applications in:

  • Cancer Therapy: As an ADC, it represents a promising strategy for targeted therapy against various cancers by delivering potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.
  • Research Tool: It can be utilized in studies aimed at understanding ADC mechanisms and optimizing drug delivery systems for enhanced therapeutic outcomes.

Properties

Product Name

MC-betaglucuronide-MMAE-1

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C66H98N8O20

Molecular Weight

1323.5 g/mol

InChI

InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1

InChI Key

SBQIJGOPQUXPJF-CDCONWBCSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.